N-[2-(ADAMANTAN-1-YL)ETHYL]-4-(MORPHOLINE-4-SULFONYL)BENZAMIDE
Overview
Description
N-[2-(ADAMANTAN-1-YL)ETHYL]-4-(MORPHOLINE-4-SULFONYL)BENZAMIDE is a synthetic compound that has garnered interest due to its unique structural features and potential applications in various fields. The compound consists of an adamantane moiety, a morpholine ring, and a benzamide group, which together contribute to its distinctive chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(ADAMANTAN-1-YL)ETHYL]-4-(MORPHOLINE-4-SULFONYL)BENZAMIDE typically involves the reaction of amantadine with 4-(chlorosulfonyl)benzoic acid under microwave irradiation conditions. This one-pot reaction is optimized to achieve high yields and reduced reaction times . The process involves the formation of an acyl halide intermediate, followed by nucleophilic addition/substitution reactions to introduce the adamantane and morpholine groups .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the use of microwave irradiation in the synthesis process suggests potential scalability for industrial applications. The efficiency and high yields achieved through microwave-assisted synthesis make it a promising approach for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-[2-(ADAMANTAN-1-YL)ETHYL]-4-(MORPHOLINE-4-SULFONYL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be employed to modify the sulfonyl group or other functional groups within the molecule.
Substitution: Nucleophilic substitution reactions are commonly used to introduce different substituents on the benzamide or adamantane moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or aryl boronic acids are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as sulfoxides, sulfones, and substituted benzamides.
Scientific Research Applications
Chemistry: The compound serves as a versatile intermediate in the synthesis of other complex molecules.
Medicine: The compound’s unique structure allows it to interact with various biological targets, potentially leading to the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of N-[2-(ADAMANTAN-1-YL)ETHYL]-4-(MORPHOLINE-4-SULFONYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The adamantane moiety is known to disrupt viral replication by interfering with viral protein functions. Additionally, the sulfonyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition of their activity . Molecular docking studies have provided insights into the potential binding sites and interactions of the compound with its targets .
Comparison with Similar Compounds
Similar Compounds
N-(adamantan-1-yl)-4-[(adamantan-1-yl)sulfamoyl]benzamide: This compound shares structural similarities with N-[2-(ADAMANTAN-1-YL)ETHYL]-4-(MORPHOLINE-4-SULFONYL)BENZAMIDE and exhibits similar antiviral activities.
N-((E)-2-((1s,3s)-adamantan-1-yl)-1-phenylvinyl)-N-benzylacetamide:
Uniqueness
This compound stands out due to its combination of an adamantane moiety, a morpholine ring, and a benzamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-[2-(1-adamantyl)ethyl]-4-morpholin-4-ylsulfonylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O4S/c26-22(24-6-5-23-14-17-11-18(15-23)13-19(12-17)16-23)20-1-3-21(4-2-20)30(27,28)25-7-9-29-10-8-25/h1-4,17-19H,5-16H2,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJZQFDHLTNDMGK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NCCC34CC5CC(C3)CC(C5)C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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